molecular formula C5H11N B7941187 2-Ethylazetidine

2-Ethylazetidine

Cat. No.: B7941187
M. Wt: 85.15 g/mol
InChI Key: NZZNMDNKJVUJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylazetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where an ethyl group is attached to the second carbon atom of the ring

Synthetic Routes and Reaction Conditions:

    Alkylation of Azetidine: One common method involves the alkylation of azetidine with ethyl halides under basic conditions.

    Cyclization Reactions: Another method involves the cyclization of suitable precursors, such as 1,3-diamines, under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atom can be substituted with other functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-ethylazetidine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atom and the ethyl group. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological effects .

Properties

IUPAC Name

2-ethylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-5-3-4-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNMDNKJVUJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylazetidine
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2-Ethylazetidine
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2-Ethylazetidine
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2-Ethylazetidine
Reactant of Route 6
2-Ethylazetidine

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